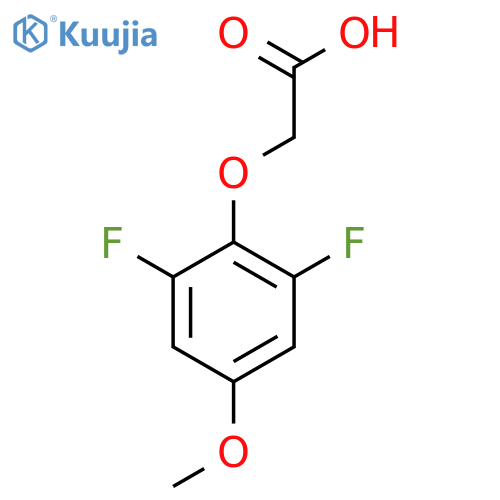Cas no 2228322-16-3 (2-(2,6-difluoro-4-methoxyphenoxy)acetic acid)
2-(2,6-ジフルオロ-4-メトキシフェノキシ)酢酸は、有機合成や農薬・医薬品中間体として重要な化合物です。その分子構造は、2,6位のフッ素置換と4位のメトキシ基により高い電子求引性を示し、反応性や安定性に優れています。特に、フェノキシ酢酸骨格は生体活性物質の合成に有用であり、農薬分野では除草剤や植物成長調整剤の原料として応用可能です。また、フッ素原子の導入により脂溶性が向上し、生体膜透過性が高まるため、医薬品開発におけるリード化合物としての潜在性を有しています。実験室的には穏やかな反応条件で誘導体化が可能であり、多様な官能基導入の起点として利用価値が高いです。

2228322-16-3 structure
商品名:2-(2,6-difluoro-4-methoxyphenoxy)acetic acid
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2,6-difluoro-4-methoxyphenoxy)acetic acid
- EN300-1771813
- 2228322-16-3
-
- インチ: 1S/C9H8F2O4/c1-14-5-2-6(10)9(7(11)3-5)15-4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
- InChIKey: XEXCMCLAEZTURE-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=C(C=1OCC(=O)O)F)OC
計算された属性
- せいみつぶんしりょう: 218.03906506g/mol
- どういたいしつりょう: 218.03906506g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 55.8Ų
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1771813-10.0g |
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |
2228322-16-3 | 10g |
$3746.0 | 2023-06-03 | ||
| Enamine | EN300-1771813-1g |
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |
2228322-16-3 | 1g |
$871.0 | 2023-09-20 | ||
| Enamine | EN300-1771813-0.5g |
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |
2228322-16-3 | 0.5g |
$836.0 | 2023-09-20 | ||
| Enamine | EN300-1771813-2.5g |
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |
2228322-16-3 | 2.5g |
$1707.0 | 2023-09-20 | ||
| Enamine | EN300-1771813-0.1g |
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |
2228322-16-3 | 0.1g |
$767.0 | 2023-09-20 | ||
| Enamine | EN300-1771813-1.0g |
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |
2228322-16-3 | 1g |
$871.0 | 2023-06-03 | ||
| Enamine | EN300-1771813-10g |
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |
2228322-16-3 | 10g |
$3746.0 | 2023-09-20 | ||
| Enamine | EN300-1771813-5.0g |
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |
2228322-16-3 | 5g |
$2525.0 | 2023-06-03 | ||
| Enamine | EN300-1771813-0.05g |
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |
2228322-16-3 | 0.05g |
$732.0 | 2023-09-20 | ||
| Enamine | EN300-1771813-5g |
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |
2228322-16-3 | 5g |
$2525.0 | 2023-09-20 |
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid 関連文献
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
2228322-16-3 (2-(2,6-difluoro-4-methoxyphenoxy)acetic acid) 関連製品
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
